REACTION_CXSMILES
|
[CH:1]1(O)[CH:6]([OH:7])[CH:5](O)[CH:4](O)[CH:3](O)[CH:2]1O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.[ClH:31].[Cl-:32].CC1N=CC(CO)=C(CO)C=1O.Cl.[C:46]([OH:54])(=[O:53])[C:47]1C=CC=NC=1>Cl[Hg]Cl.C(O)C>[Cl:31][C:1]1[CH:2]=[C:3]([Cl:32])[CH:4]=[CH:5][C:6]=1[O:7][CH2:47][C:46]([OH:54])=[O:53] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C(C(C(C1O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Hg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |